![molecular formula C24H20FNO4 B557910 Fmoc-3-fluoro-D-phenylalanine CAS No. 198545-72-1](/img/structure/B557910.png)
Fmoc-3-fluoro-D-phenylalanine
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Overview
Description
Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white powder with a molecular formula of C24H20FNO4 . The molecular weight is 405.4 .
Physical And Chemical Properties Analysis
Fmoc-3-fluoro-D-phenylalanine is a white to off-white powder . It has a density of 1.317g/cm^3 . The melting point is between 150 - 161 °C and the boiling point is 618.1°C at 760 mmHg .Scientific Research Applications
Antibacterial Hydrogels
Fmoc-3-fluoro-D-phenylalanine: has been utilized in the development of hydrogels with antibacterial properties. These hydrogels show promise in treating bacterial infections, particularly those caused by Gram-positive bacteria like MRSA . The hydrogel form allows for sustained release of the active compound, providing a targeted approach to infection management.
Drug Delivery Systems
The self-assembling nature of Fmoc-3-fluoro-D-phenylalanine makes it suitable for creating hydrogels that can be used as drug delivery systems . These systems can be designed to release therapeutic agents in a controlled manner, potentially improving the efficacy and reducing the side effects of various drugs.
Tissue Engineering
Hydrogels formed from Fmoc-3-fluoro-D-phenylalanine have been suggested as scaffolds for tissue engineering . Their mechanical rigidity and ability to support cell adhesion make them suitable for creating structures that can support the growth and development of new tissues.
Wound Healing
The application of Fmoc-3-fluoro-D-phenylalanine in wound healing is based on its antimicrobial properties and its ability to form hydrogels that can conform to wound sites . These hydrogels can protect the wound, promote healing, and deliver antibacterial agents directly to the affected area.
Supramolecular Chemistry
Fmoc-3-fluoro-D-phenylalanine: plays a role in the study of supramolecular structures due to its ability to form stable non-covalent interactions . This property is essential for understanding the self-assembly processes that are fundamental to many biological systems.
Nanotechnology
The nanostructures formed by the self-assembly of Fmoc-3-fluoro-D-phenylalanine are of interest in nanotechnology. These structures could be used to create nanofibrous materials with specific mechanical and biological properties .
Mechanism of Action
- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .
- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .
- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .
- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Fmoc-3-fluoro-D-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDVARCJDOADL-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-fluoro-D-phenylalanine | |
CAS RN |
198545-72-1 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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